molecular formula C10H13NO B3026573 (S)-6-methylchroman-4-amine CAS No. 1018978-88-5

(S)-6-methylchroman-4-amine

Cat. No. B3026573
CAS RN: 1018978-88-5
M. Wt: 163.22
InChI Key: LXNRUKZCRQFUCU-VIFPVBQESA-N
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Description

“(S)-6-methylchroman-4-amine” is a chemical compound with the molecular formula C10H13NO . It is also known as (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine . The compound is available in solid form .


Molecular Structure Analysis

The InChI code for “(S)-6-methylchroman-4-amine” is 1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(S)-6-methylchroman-4-amine” is a solid at room temperature . Its molecular weight is 163.22 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Processes and Synthesis Methods

  • Reductive Amination using Cobalt Oxide Nanoparticles: Cobalt oxide nanoparticles are used for the synthesis of N-methyl- and N-alkylamines, including (S)-6-methylchroman-4-amine, through reductive amination. This process is vital in the synthesis of life-science molecules (Senthamarai et al., 2018).

Environmental Applications

  • Size Distribution in Atmospheric Particles: Research on the size distribution of alkyl amines in atmospheric particles provides insights into the environmental behavior and impact of amines like (S)-6-methylchroman-4-amine (VandenBoer et al., 2010).

Graphene-Based Catalysis

  • Graphene-based (Photo)catalysts for Reduction of Nitro Compounds: Graphene derivatives are used in catalysts for the reduction of nitro compounds to amines, including (S)-6-methylchroman-4-amine, which is key in synthesizing drugs and biologically active molecules (Nasrollahzadeh et al., 2020).

Homogeneous Catalysis

  • Transition Metal Catalysed Hydrosilylation: Homogeneous transition metal catalysis in hydrosilylation is used for the preparation of amines including (S)-6-methylchroman-4-amine. It's a crucial methodology in organic synthesis (Li et al., 2016).

Biomass Conversion

  • Biobased Amines Synthesis: (S)-6-methylchroman-4-amine can be synthesized from biobased resources, emphasizing the growing interest in renewable sources for chemical production (Froidevaux et al., 2016).

Molecular Hydrogen in Reductive Aminations

  • Catalytic Reductive Aminations: Molecular hydrogen is used in catalytic reductive aminations for synthesizing amines, including (S)-6-methylchroman-4-amine, highlighting the method's efficiency and sustainability (Murugesan et al., 2020).

Amine-functionalized Materials

  • Amine-functionalized Colloidal Silica: This material, potentially including (S)-6-methylchroman-4-amine, finds use in various applications, showcasing the versatility of amine-functionalized substances (Soto-Cantu et al., 2012).

Applications in Polymer Chemistry

  • Copolymerization with Carbon Dioxide: Amine compounds, possibly including (S)-6-methylchroman-4-amine, are used in copolymerization processes, demonstrating the compound's utility in advanced material synthesis (Devaine-Pressing et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRUKZCRQFUCU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654671
Record name (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-methylchroman-4-amine

CAS RN

1018978-88-5
Record name (4S)-3,4-Dihydro-6-methyl-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018978-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 7A (4.24 g) in 50 mL of a mixture of 20% ammonia in methanol was treated with 40 g Raney Nickel under 60 psi hydrogen for 4 hours at ambient temperature. The reaction mixture was filtered, and the solvent evaporated under reduced pressure. The residue was taken in diethyl ether, washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated to give 2.22 g of the title compound. H NMR (300 MHz, CDCl3) δ 7.11 (s, 1H), 6.95 (d, 1H, J=8.5 Hz), 6.71 (d, 1H, J=8.5 Hz), 4.22 (m, 2H), 4.01 (m, 1H), 2.27 (s, 3H), 2.10-2.21 (m, 1H), 1.78-1.88 (m, 1H). MS (DCI) m/e 164 (M+H)+.
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4.24 g
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Synthesis routes and methods II

Procedure details

A solution of Example 7A (4.24 g) in 20% ammonia in methanol (50 mL) was treated with Raney Nickel, 40 g, under hydrogen (60 psi) for 4 hours at ambient temperature. The mixture was filtered, and the solvent was evaporated under reduced pressure. The residue dissolved in diethyl ether which was washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound. H NMR (300 MHz, CDCl3) δ ppm 1.78-1.88 (m, 1H), 2.10-2.21 (m, 1H), 2.27 (s, 3H), 4.01 (m, 1H), 4.22 (m, 2H), 6.71 (d, J=8.5 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 7.11 (s, 1H). MS (DCI) m/z 164 (M+H)+.
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4.24 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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